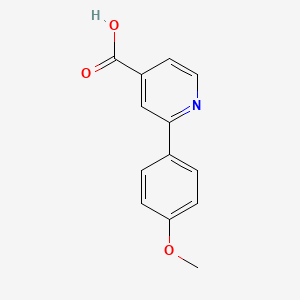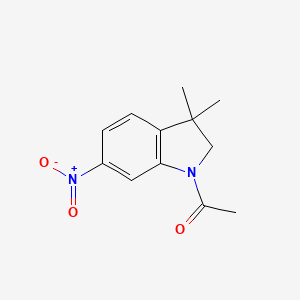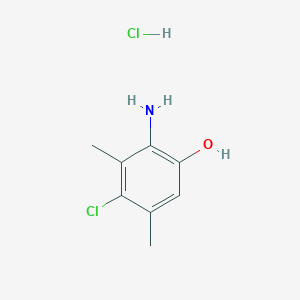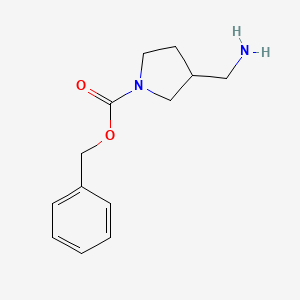
苄基-3-(氨基甲基)吡咯烷-1-甲酸酯
描述
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₉ClN₂O₂. It is also known as ®-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride. The compound belongs to the class of pyrrolidine derivatives and is commonly used in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate involves the reaction of benzylamine with 3-pyrrolidinecarboxylic acid. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt. The overall synthetic route ensures the introduction of the benzyl group and the aminomethyl group onto the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate consists of a pyrrolidine ring with a benzyl group attached to the nitrogen atom and an aminomethyl group at the adjacent carbon. The hydrochloride salt adds a chloride ion to the compound. The stereochemistry of the pyrrolidine ring is ®-configuration .
Chemical Reactions Analysis
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including amidation, esterification, and nucleophilic substitutions. These reactions allow for the modification of the compound for specific applications in drug development or organic synthesis .
Physical And Chemical Properties Analysis
- Safety Information : Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate is classified as a warning substance (H302, H315, H319, H335) and should be handled with care .
科学研究应用
Enantioselective Synthesis
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate is used in the enantioselective synthesis of complex molecules. For example, it can be used to prepare (+) (3 R,4 R)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation catalyzed by frozen/thawed cells of Sphingomonas sp. HXN-200 .
Drug Discovery
This compound serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. It’s particularly useful in structure-activity relationship (SAR) studies for optimizing pharmacological properties. The oxybenzyl pyrrolidine acid series, which includes this compound, has shown promising activities in PPARα/γ functional studies .
Asymmetric Organocatalysis
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate is related to proline and can be used in the asymmetric synthesis of organocatalysts. These catalysts are crucial for producing chiral molecules that have significant applications in pharmaceuticals .
Chemical Synthesis
The compound is involved in various areas of chemical synthesis. It’s used by scientists with expertise in life science, material science, chromatography, and analytical research .
作用机制
The exact mechanism of action for Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate depends on its specific use. In medicinal chemistry, it may act as a precursor for the synthesis of other compounds or as a building block for drug design. Further studies are needed to elucidate its specific biological mechanisms .
安全和危害
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate may pose risks associated with handling and exposure. It is essential to follow safety precautions, including wearing appropriate protective gear and working in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .
未来方向
属性
IUPAC Name |
benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZARJOZJFAOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573996 | |
| Record name | Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
CAS RN |
315717-77-2 | |
| Record name | Phenylmethyl 3-(aminomethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315717-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




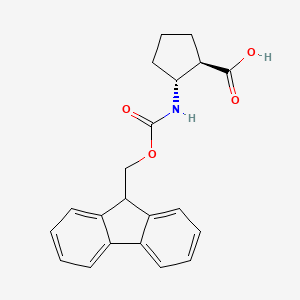
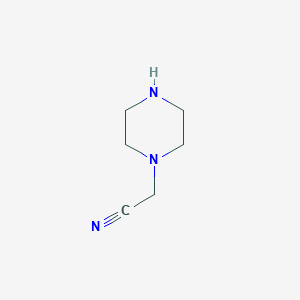
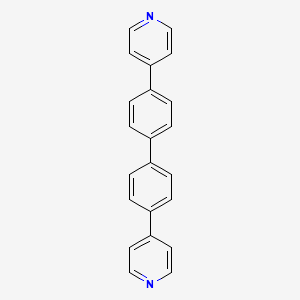
![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)
![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)
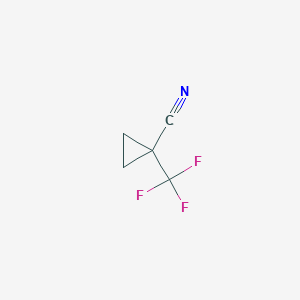
![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)
